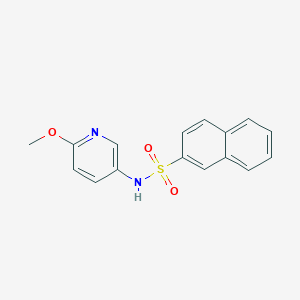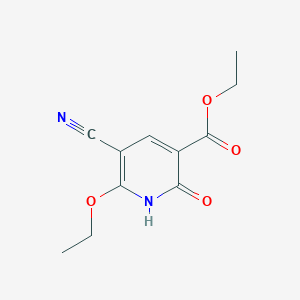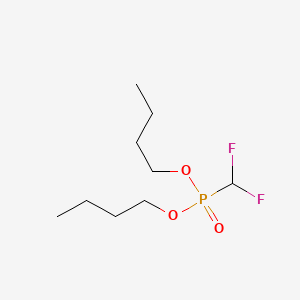![molecular formula C16H22O2Si2 B3149893 Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane CAS No. 68083-14-7](/img/structure/B3149893.png)
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is represented by the SMILES string: COSi©OSi(C1=CC=CC=C1)C2=CC=CC=C2 . The molecular weight of this compound is 302.52 g/mol .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a density of 1.04 g/cm3 at 20°C . It has a boiling point of >250°C . It is miscible with aliphatic, aromatic hydrocarbons, alcohol, and chlorinated hydrocarbons, but immiscible with water, methanol, and ethylene glycol .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane and related compounds have significant roles in catalysis and reaction mechanisms. For example, the 2-methylbut-2-enyl(diphenyl)silyl group, a closely related compound, can be introduced into various organic structures and converted into a hydroxyl group in the presence of a C=C double bond, demonstrating its utility in organic synthesis (Fleming & Winter, 1993). Additionally, diphenylphosphinophenolate, which is similar in structure, has been found effective as a ligand for palladium-catalysed silylation of aryl halides, indicating its role in activating both palladium and silicon in these reactions (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).
Synthesis and Chemical Reactions
In synthetic chemistry, these compounds are used in various synthesis processes. For instance, they are utilized in the synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion, even in the presence of complex organic structures (Fleming & Lee, 1998). The silylation of alcohols, silanols, and methoxysilanes with optically active methyl(1-naphthyl)phenylsilane has been studied, showing the importance of these compounds in understanding stereochemistry in silylation reactions (Shinke, Tsuchimoto, & Kawakami, 2007).
Environmental and Industrial Applications
Dimethyl carbonate (DMC), a compound related to this compound, serves as an environmentally benign building block in various chemical processes. It's a safe substitute for toxic methylating agents and has found use in reactions like the methoxycarbonylation of amines, demonstrating its versatility and environmental friendliness (Ono, 1997).
Electronic and Material Science
In electronic and material science, similar compounds have been explored for their utility. For example, methyl phenyl bis-methoxydiethoxysilane has been investigated as an additive in lithium-ion batteries, showing potential in enhancing battery performance and safety (Li et al., 2011).
Mecanismo De Acción
Target of Action
Polysiloxanes, di-Me, di-Ph, also known as Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, is a type of silicone-based organic polymer. It doesn’t have a specific biological target as it’s primarily used in industrial applications rather than biological or pharmacological contexts .
Mode of Action
The compound interacts with its environment through its physicochemical properties. It’s optically clear, inert, non-toxic, and heat-resistant . These properties allow it to function as an elastomer, antifoaming agent, heat-resistant lubricant, and fire retardant .
Biochemical Pathways
Given its primary use in industrial applications, the compound doesn’t directly interact with biochemical pathways. It’s worth noting that it’s viscoelastic, hydrophobic, and cytocompatible, which can influence its interactions in certain environments .
Pharmacokinetics
It’s known to be miscible with aliphatic, aromatic hydrocarbons, alcohol, and chlorinated hydrocarbons, and immiscible with water, methanol, and ethylene glycol .
Result of Action
The compound’s primary effects are due to its physicochemical properties. For example, it can provide water-repellent coatings in the textile industry . It’s also used in the production of medical devices and cosmetics .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, its heat resistance makes it suitable for use in high-temperature environments . Its hydrophobic nature means it performs differently in aqueous versus non-aqueous environments .
Propiedades
IUPAC Name |
methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRSWALIGRKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polydimethyldiphenyl siloxane copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
68083-14-7 | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




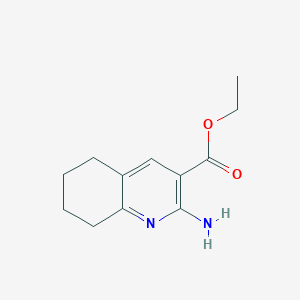
![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)
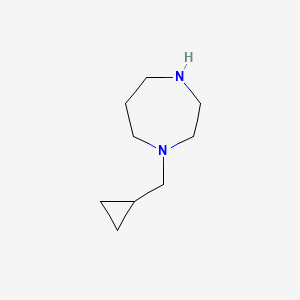

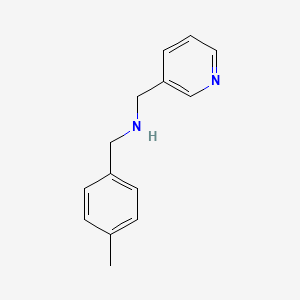
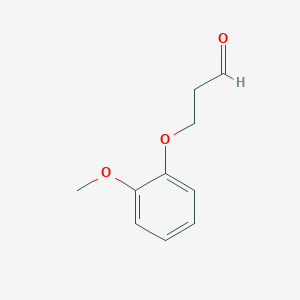
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
